molecular formula C9H5BrF4N2O2 B4241389 N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide

N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide

Cat. No.: B4241389
M. Wt: 329.05 g/mol
InChI Key: YPLSBOONKHUVCC-UHFFFAOYSA-N
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Description

N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the class of trifluoroacetamides This compound is characterized by the presence of a trifluoroacetamide group attached to a 4-bromo-2-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-bromo-2-fluoroaniline+trifluoroacetic anhydrideN-[(4-bromo-2-fluorophenyl)amino]carbonyl-2,2,2-trifluoroacetamide\text{4-bromo-2-fluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 4-bromo-2-fluoroaniline+trifluoroacetic anhydride→N-[(4-bromo-2-fluorophenyl)amino]carbonyl-2,2,2-trifluoroacetamide

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Reduction Reactions: Amine derivatives.

    Oxidation Reactions: Quinone derivatives.

Scientific Research Applications

N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroacetamide
  • N-(4-fluorophenyl)-2,2,2-trifluoroacetamide
  • N-(4-bromo-2-fluorophenyl)-acetamide

Uniqueness

N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, as well as the trifluoroacetamide group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4N2O2/c10-4-1-2-6(5(11)3-4)15-8(18)16-7(17)9(12,13)14/h1-3H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLSBOONKHUVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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